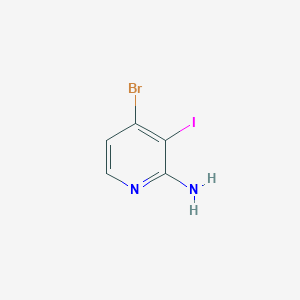

4-Bromo-3-iodopyridin-2-amine

Description

Significance of Polyhalogenated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Polyhalogenated pyridine derivatives are crucial intermediates in the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties. acs.org The presence of multiple halogen atoms on the pyridine ring allows for sequential and site-selective reactions, providing a powerful tool for the construction of highly substituted and functionally diverse target molecules. rsc.org

The differential reactivity of various halogens (F, Cl, Br, I) in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enables chemists to orchestrate synthetic pathways with a high degree of control. nih.gov For instance, an iodine atom is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than a bromine atom, which is in turn more reactive than chlorine. This reactivity gradient allows for the selective functionalization of one halogen site while leaving others intact for subsequent transformations. This strategic approach is fundamental to the efficient synthesis of complex molecular architectures.

Furthermore, the electronic effects of halogen substituents can significantly influence the reactivity of the pyridine ring itself, activating or deactivating it towards nucleophilic or electrophilic attack. This modulation of reactivity is a key aspect of their utility in designing synthetic routes to novel compounds. The development of new and efficient methods for the selective amination and functionalization of polyhalogenated pyridines continues to be an active area of research, highlighting their sustained importance in modern organic synthesis. acs.org

Strategic Position of 4-Bromo-3-iodopyridin-2-amine within Halopyridine Chemistry

Within the diverse family of halogenated pyridines, This compound stands out as a particularly strategic synthetic intermediate. Its unique substitution pattern, featuring a bromine atom at the 4-position, an iodine atom at the 3-position, and an amino group at the 2-position, offers a rich platform for a variety of chemical transformations.

The presence of two different halogen atoms, bromine and iodine, on the same pyridine ring allows for highly selective and sequential cross-coupling reactions. The carbon-iodine bond is more readily cleaved than the carbon-bromine bond in many catalytic systems, enabling regioselective functionalization at the 3-position. This leaves the bromine at the 4-position available for a subsequent, different coupling reaction, thereby allowing for the controlled, stepwise introduction of two distinct substituents.

The amino group at the 2-position not only serves as a valuable functional handle for further derivatization but also influences the electronic properties of the pyridine ring, impacting the reactivity of the halogen substituents. This interplay of directing effects and differential reactivity makes This compound a powerful building block for the synthesis of complex, multi-substituted pyridine-containing molecules. Its application can be found in the construction of novel heterocyclic systems and as a key fragment in the synthesis of biologically active compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1805270-41-0 | fluorochem.co.ukchembk.com |

| Molecular Formula | C5H4BrIN2 | chembk.comsigmaaldrich.com |

| Molecular Weight | 298.91 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | fluorochem.co.uksigmaaldrich.com |

| Canonical SMILES | Nc1nccc(Br)c1I | fluorochem.co.uk |

| InChI Key | BSPUWCHCWKSCCC-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥97% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUWCHCWKSCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Iodopyridin 2 Amine

Regioselective Halogenation Strategies

The core challenge in synthesizing 4-bromo-3-iodopyridin-2-amine lies in the controlled, regioselective introduction of two different halogen atoms onto the 2-aminopyridine (B139424) scaffold. The directing effects of the amino group and the inherent reactivity of the pyridine (B92270) ring necessitate carefully designed synthetic protocols.

Sequential Halogenation Protocols for Dihaloaminopyridines

A prevalent and effective method for the synthesis of dihaloaminopyridines involves a two-step sequential halogenation process. This typically begins with the bromination of a 2-aminopyridine derivative, followed by iodination.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heterocyclic compounds. organic-chemistry.orglookchem.com In the synthesis of precursors to this compound, 2-aminopyridine is often first brominated. The use of NBS in a suitable solvent, such as acetone, allows for the controlled introduction of a bromine atom onto the pyridine ring. ijssst.info The reaction conditions, including temperature and the stoichiometry of NBS, are critical to prevent over-bromination, which can lead to the formation of di- and tri-brominated byproducts. For instance, the bromination of 2-aminopyridine with NBS can yield 2-amino-5-bromopyridine (B118841) as the major product. ijssst.info One study optimized the bromination of 2-aminopyridine by controlling the molar ratio of the reactant to NBS at 1:1 and maintaining the reaction at room temperature, which resulted in a high yield of the desired monobrominated product. ijssst.info

A key side product in the bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine. ijssst.info Careful control of the reaction, such as the dropwise addition of the NBS solution, can minimize the formation of this impurity. ijssst.info The reaction of various heterocyclic compounds with NBS has been studied, highlighting that reaction conditions can influence whether bromination occurs on the ring or a side chain. researchgate.net

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 2-Aminopyridine | NBS | Acetone | 10 °C | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Aminopyridine | NBS | Dichloromethane | Room Temp. | 2-Amino-5-bromopyridine | - | researchgate.net |

| 2-Aminopyridine | NBS | Chloroform | - | 3,5-dibromo derivative | - | researchgate.net |

Following the synthesis of a bromo-aminopyridine intermediate, the next step is the introduction of an iodine atom. A common and effective method for this iodination is the use of a potassium iodate (B108269) (KIO₃) and potassium iodide (KI) system in an acidic medium, typically sulfuric acid. google.com This mixture generates iodine in situ, which then acts as the electrophile for the iodination reaction. google.com

For the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), the brominated intermediate, 2-amino-5-bromopyridine, is treated with the KIO₃/KI system at an elevated temperature, often around 100°C, to facilitate the reaction. ijssst.info The reaction's regioselectivity, with the iodine atom being introduced at the 3-position, is guided by the directing effects of the amino group and the existing bromine substituent. The yield of this iodination step can be high, with some procedures reporting yields of up to 73.7%. ijssst.info Optimization of the molar ratio of KI to KIO₃ and the reaction time and temperature are crucial for maximizing the yield and purity of the final product. ijssst.info Alternative iodinating agents such as N-iodosuccinimide (NIS) have also been employed.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Amino-5-bromopyridine | KI, KIO₃, H₂SO₄ | 100 °C, 1.5 h | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

| 2-Amino-5-bromopyridine | Iodine, TFA, DMF | - | 2-Amino-5-bromo-3-iodopyridine | 73.7% | |

| 3,5-dibromo-4-aminopyridine | NaNO₂, KI | 0–5 °C | 3,5-dibromo-4-iodopyridine (B1430625) | 65–83% | vulcanchem.com |

Catalyst-Assisted Halogenation Approaches for N-Heterocycles

Catalytic methods offer an alternative to traditional stoichiometric reagents, often providing milder reaction conditions and improved selectivity.

Lewis acids can be employed to catalyze the halogenation of aromatic and heterocyclic compounds. google.comrsc.org They function by activating the halogenating agent, making it more electrophilic and thus enhancing its reactivity towards the substrate. For instance, Lewis acids like zirconium tetrachloride (ZrCl₄), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) have been shown to be effective catalysts for halogenation reactions using N-haloimides as the halogen source. google.com While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general principle is applicable to the halogenation of activated carbon atoms in aromatic systems. google.com The choice of Lewis acid can influence the reaction's efficiency, with some being more optimal than others. google.com

Hypervalent iodine reagents have emerged as powerful and environmentally benign reagents for a variety of organic transformations, including halogenations. nih.govarkat-usa.orgbeilstein-journals.org These reagents can facilitate the regioselective halogenation of heterocycles under mild conditions. nih.govrsc.org For example, a system using a hypervalent iodine(III) reagent in combination with potassium halide salts has been developed for the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines in water at room temperature. nih.govrsc.org This approach offers good to excellent yields and high regioselectivity. nih.govrsc.org While a direct application to the synthesis of this compound is not explicitly detailed in the available literature, the underlying principles suggest its potential as a viable synthetic strategy for the halogenation of aminopyridine derivatives. nih.govrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. These include the choice of solvent, precise temperature control, and the stoichiometry of the halogenating agents.

For the synthesis of related halogenated pyridines, various solvents have been explored. In the amination of polyhalogenated pyridines, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are often employed. rsc.org Studies have shown that DMSO can be superior to DMF, DMA, and NMP in certain coupling reactions. rsc.org For instance, in the synthesis of 5-bromo-2-fluoropyridine (B45044) derivatives, DMSO provided the best results. rsc.org The use of dialkylanilines as solvents has also been reported to give good yields of aminopyridines. e-bookshelf.de In some cases, even water has been used as a solvent for the amination of polyhalogenated pyridines, offering an environmentally benign option. acs.org

The selection of the solvent is also crucial in controlling side reactions. For example, in the synthesis of 2-amino-5-bromopyridine, acetic acid is used as the solvent for the bromination of 2-aminopyridine. orgsyn.org The choice of solvent can also influence the formation of by-products.

Table 1: Effect of Solvent on a Model Coupling Reaction rsc.org

| Entry | Solvent | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |

| 1 | DMSO | 70 | 19 |

| 2 | DMF | 65 | 23 |

| 3 | DMA | 62 | 25 |

| 4 | NMP | 58 | 28 |

This table is illustrative and based on data for a related halogenated pyridine synthesis.

Temperature is a critical parameter that must be carefully controlled during halogenation to prevent over-halogenation and decomposition of the starting material or product.

In the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, the reaction is initially cooled to below 20°C. orgsyn.org As the reaction progresses, the temperature is allowed to rise to 50°C to manage the crystallization of the product's hydrobromide salt. orgsyn.org For the synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine, the diazotization step is carried out at a controlled temperature of 0–5°C. google.comvulcanchem.com Subsequent heating to around 80°C is required to complete the iodination. rsc.org

Lowering the temperature can sometimes be necessary to improve selectivity. For instance, in the synthesis of 5-bromo-3-iodopyridin-2(1H)-one, bromination with N-bromosuccinimide (NBS) is performed at -10 to -5°C to achieve selective bromination at the 5-position. Conversely, higher temperatures are sometimes needed to drive the reaction to completion. In the amination of some polyhalogenated pyridines, the reaction is conducted at 140°C, as lowering the temperature to 100°C resulted in a significantly lower yield. acs.org

Table 2: Influence of Temperature on a Halogenation Reaction rsc.org

| Entry | Temperature (°C) | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |

| 1 | 50 | 65 | 15 |

| 2 | 70 | 70 | 19 |

| 3 | 90 | 55 | 35 |

This table is illustrative and based on data for a related halogenated pyridine synthesis.

The precise control of the stoichiometry of halogenating agents is paramount to prevent the formation of undesired polyhalogenated by-products. vulcanchem.com Over-bromination is a common issue that leads to the formation of impurities such as 2-amino-3,5-dibromopyridine. ijssst.info

In the synthesis of 2-amino-5-bromopyridine, a 1:1 molar ratio of 2-aminopyridine to bromine is used. orgsyn.org For the preparation of 5-bromo-3-iodopyridin-2-amine from 2-amino-5-bromopyridine, specific molar ratios of potassium iodate and iodine are employed to ensure the desired iodination occurs. rsc.org The use of an appropriate amount of the halogenating agent is key to maximizing the yield of the desired product. ijssst.info

In some synthetic routes, an excess of one reagent is used to drive the reaction to completion. For example, in the amination of certain polyhalogenated pyridines, a 3.0 equivalent of the base was found to be optimal. acs.org

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including halogenated pyridines. nih.govresearchgate.net This method can significantly reduce reaction times compared to conventional heating methods. nih.gov

For instance, microwave irradiation has been successfully used in the copper-catalyzed amination of halopyridines and in the synthesis of various substituted pyridines. researchgate.net In the synthesis of an intermediate for benazepril, a reaction that did not proceed under conventional heating was successful under microwave irradiation. nih.gov One-pot, multi-step reactions, such as double Suzuki-Miyaura cross-couplings, have also been efficiently carried out using microwave assistance to synthesize unsymmetrical terphenyls. researchgate.net The optimization of microwave-assisted reactions often involves adjusting the temperature, reaction time, and the power of the microwave irradiation. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) |

| Step 1 | 6 hours | 5 minutes |

| Step 2 | 8 hours | 6 minutes |

This table is illustrative and based on data for a related synthesis.

Formation and Characterization of By-products and Impurities

A significant challenge in the synthesis of related bromo-iodopyridines is the formation of over-brominated by-products. ijssst.info One of the major impurities identified during the synthesis of 2-amino-5-bromo-3-iodopyridine is 2-amino-3,5-dibromopyridine. ijssst.info This impurity arises from the over-bromination of the starting material, 2-aminopyridine. ijssst.info The formation of this by-product necessitates careful control over the brominating agent's stoichiometry and reaction conditions. ijssst.info

In the bromination of 2-aminopyridine, the reaction mixture often contains both the desired 2-amino-5-bromopyridine and the undesired 2-amino-3,5-dibromopyridine. orgsyn.org The separation of these closely related compounds can be challenging and often requires techniques like fractional crystallization or chromatography. orgsyn.org The identification and characterization of such impurities are crucial for optimizing the synthetic route to minimize their formation. ijssst.info High-temperature halogenation of pyridine can also lead to the formation of pyridylpyridinium salts, which can be hydrolyzed to aminopyridines, such as 4-amino-3,5-dibromopyridine. e-bookshelf.de

Strategies for Enhanced Product Selectivity and Purity

Achieving high product selectivity in the synthesis of this compound is crucial to avoid the formation of isomeric byproducts, which are often difficult to separate. The electron-donating amino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. Therefore, direct co-halogenation is unlikely to yield the desired product selectively. Advanced strategies are required to overcome these regiochemical challenges.

Directed ortho-Metalation (DoM)

A powerful strategy for achieving high regioselectivity is Directed ortho-Metalation (DoM). wikipedia.org This method utilizes a directing metalation group (DMG) to guide deprotonation to an adjacent position, which is then quenched with an electrophile. scispace.comscispace.com For the synthesis of this compound, the amino group can be protected with a suitable DMG, such as a pivaloyl or a tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov

A plausible route would involve the following steps:

Protection: The 2-amino group of a suitable starting pyridine is protected, for example, as N-Boc-2-aminopyridine. The carbamate (B1207046) serves as an effective DMG. nih.gov

Directed Iodination: The N-Boc-2-aminopyridine could first be brominated at the 4-position. Subsequently, the N-Boc group would direct lithiation to the C3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures. This is followed by quenching the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom regioselectively at the C3 position.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

This method offers excellent control over the position of halogenation, thereby minimizing the formation of isomers and leading to higher purity of the crude product. nih.gov

Stepwise Electrophilic Halogenation with Controlled Conditions

An alternative approach involves the sequential introduction of the halogen atoms onto the pyridine ring through electrophilic aromatic substitution, where careful control of reagents and reaction conditions is paramount. The synthesis of the related compound, 2-amino-5-bromo-3-iodopyridine, demonstrates the feasibility of this approach. ijssst.info A hypothetical pathway for this compound could start with 2-aminopyridine or a pre-iodinated precursor.

If starting with 2-amino-4-bromopyridine, the challenge lies in selectively iodinating the C3 position without affecting the C5 position. The activating amino group strongly directs electrophiles to both C3 and C5. However, iodination could be achieved using reagents like N-iodosuccinimide (NIS) under acidic conditions, potentially favoring the C3 position due to steric hindrance or electronic factors.

Conversely, starting with 2-amino-3-iodopyridine, the subsequent bromination at the C4 position would be challenging. The electron-deficient nature of halogenated pyridines generally requires harsh conditions for further electrophilic substitution. nih.gov

To enhance selectivity and purity in such stepwise approaches, several factors must be optimized:

Stoichiometry: Precise control of the halogenating agent's molar ratio is critical to prevent over-halogenation, a common side reaction that leads to di-halogenated impurities (e.g., 2-amino-3,5-dibromopyridine). ijssst.info

Temperature: Low-temperature conditions, particularly during bromination with reagents like N-bromosuccinimide (NBS), can significantly improve selectivity by minimizing the formation of byproducts.

Solvent: The choice of solvent can influence reagent solubility and stabilize reactive intermediates, thereby affecting the reaction's regioselectivity.

Purification Methods

Regardless of the synthetic strategy, achieving high purity often requires robust purification methods. Standard laboratory techniques include:

Recrystallization: This is an effective method for purifying solid products, assuming a suitable solvent system can be identified that differentiates the solubility of the desired product from its impurities. nih.govijssst.info

Column Chromatography: Silica gel flash column chromatography is a widely used technique for separating complex mixtures of isomers and byproducts that are difficult to remove by other means. nih.gov

The following table summarizes the proposed strategies for enhancing selectivity and purity.

| Strategy | Key Steps & Reagents | Advantages for Selectivity & Purity | Potential Challenges | Reference Analogy |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | 1. Protection of amino group (e.g., Boc2O) 2. Lithiation (e.g., n-BuLi) 3. Electrophilic quench (e.g., I2) | - High regioselectivity for halogen placement.

| - Requires stringent anhydrous and low-temperature conditions.

| nih.gov |

| Stepwise Electrophilic Halogenation | 1. Sequential addition of halogenating agents (e.g., NBS, NIS).

| - Avoids use of highly reactive organometallics.

| - Risk of forming regioisomers and poly-halogenated byproducts.

| ijssst.info |

Scalability and Process Development for Large-Scale Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale production introduces a distinct set of challenges related to cost, safety, efficiency, and environmental impact. Process development focuses on creating a robust, economical, and scalable route. unimi.it

Analysis of Proposed Routes for Scalability

The viability of the synthetic strategies discussed above changes when considering large-scale manufacturing.

Directed ortho-Metalation (DoM): While highly selective, the DoM route has significant scalability hurdles. The use of cryogenic temperatures (often -78 °C) and large quantities of pyrophoric reagents like n-butyllithium requires specialized industrial equipment and stringent safety protocols, increasing capital and operational costs. nih.gov Although syntheses using this method have been reported on the gram scale, further process optimization would be necessary for kilogram-scale production. nih.gov

Stepwise Electrophilic Halogenation: This route is generally more amenable to scale-up. The reagents (e.g., NBS, NIS, I₂) are typically more stable and easier to handle than organolithiums, and the reactions are often run at more moderate temperatures. ijssst.info A key aspect of process development for this route would be minimizing waste and ensuring the efficient removal of byproducts. For instance, studies on the synthesis of 2-amino-5-bromo-3-iodopyridine have demonstrated the feasibility of recycling materials from the iodination step, making the process more commercially viable on a large scale. ijssst.info

Process Optimization for Industrial Production

To develop a truly scalable process, several optimization strategies can be employed:

Reagent Selection: The cost of starting materials and reagents is a major factor in large-scale synthesis. Development efforts would focus on replacing expensive reagents with cheaper, more sustainable alternatives without compromising yield or purity. For example, modified Sandmeyer conditions have been used to replace copper halides in the synthesis of dibromopyridine on a large scale. heteroletters.org

Alternative Purification Methods: While chromatography is effective at the lab scale, it is often undesirable for large-scale manufacturing due to high solvent consumption and cost. Developing robust crystallization procedures is a preferred alternative for achieving high purity. nih.gov For pyridine derivatives, other industrial techniques such as extraction with supercritical fluids (e.g., CO₂) could also be explored as a green alternative for purification.

The table below outlines key considerations for scaling the production of this compound.

| Synthetic Route | Scalability Advantages | Scalability Challenges | Potential Process Development Solutions | Reference Analogy |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | - High selectivity reduces burden on purification. | - Use of cryogenic temperatures.

| - Engineering controls for low-temperature reactions.

| nih.govnih.gov |

| Stepwise Electrophilic Halogenation | - Milder reaction conditions.

| - Potential for byproduct formation requires tight control.

| - Optimize reaction parameters to maximize selectivity.

| ijssst.infoheteroletters.org |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Iodopyridin 2 Amine and Analogues

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the detailed characterization of molecular structures. For 4-bromo-3-iodopyridin-2-amine, techniques such as NMR, IR, and UV-Vis spectroscopy offer a wealth of information regarding its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) is fundamental in determining the regiochemistry of substituted pyridines. The chemical shifts of the pyridine (B92270) ring protons are highly sensitive to the nature and position of substituents. In the case of 2-aminopyridine (B139424) derivatives, the amino group (-NH₂) typically appears as a broad singlet. For instance, in 2-amino-5-bromopyridine (B118841), the amino protons present as a singlet at 4.58 ppm in DMSO-d6. ijssst.info The protons on the pyridine ring itself will show distinct signals based on their electronic environment, which is influenced by the electron-donating amino group and the electron-withdrawing halogen atoms.

Table 1: Representative ¹H NMR Data for Halogenated 2-Aminopyridine Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-Amino-5-bromopyridine | DMSO-d6 | 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂) | ijssst.info |

| 2-Amino-5-bromo-3-iodopyridine (B1270907) | CDCl₃ | 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H, -NH₂) | ijssst.info |

| 2-Phenylimidazo[1,2-α]pyridine | Not Specified | 8.12 (d, 1H), 7.95–7.97 (t, 2H), 7.86 (s, 1H), 7.63–7.65 (d, 1H), 7.43–7.46 (m, 2H), 7.32–7.35 (t, 1H), 7.16–7.19 (m, 1H), 6.77–6.79 (t, 1H) | mdpi.com |

| 2-(4-Chlorophenyl)imidazo[1,2-α]pyridine | Not Specified | 8.12 (d, 1H), 7.88–7.90 (m, 2H), 7.84 (s, 1H), 7.61–7.64 (d, 1H), 7.39–7.42 (m, 2H), 7.18–7.21 (m, 1H), 6.78–6.81 (t, 1H) | mdpi.com |

Solid-state NMR (SSNMR) spectroscopy is a crucial technique for characterizing the structure and intermolecular interactions of crystalline solids, including halogen-bonded systems. worktribe.comacs.org Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei and average out anisotropic interactions, providing high-resolution spectra of solid samples.

For halogenated pyridines, SSNMR can provide detailed information about the local environment of nitrogen and halogen atoms, which is often difficult to obtain from solution NMR. worktribe.com The ¹⁵N chemical shift, for example, is highly sensitive to protonation and hydrogen bonding. mdpi.com In symmetrically substituted pyridines, the difference in the isotropic ¹⁵N chemical shift between the free base and its protonated form is approximately 125 ppm. mdpi.com This sensitivity allows for the detailed study of intermolecular interactions, such as the N···I⁺···N halogen bonds observed in the crystal structures of some 4-aminopyridine (B3432731) complexes. researchgate.net While specific SSNMR data for this compound is not available, the application of these techniques to related halogenated aminopyridines demonstrates their potential for probing the solid-state structure and non-covalent interactions of the title compound. worktribe.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Primary amines (RNH₂) typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration in aromatic amines is usually a strong band found in the 1335-1250 cm⁻¹ region. orgchemboulder.com Furthermore, a broad band due to N-H wagging can be observed for primary and secondary amines between 910-665 cm⁻¹. orgchemboulder.com

The pyridine ring itself has characteristic stretching vibrations. researchgate.net The C-N ring stretching vibrations in pyridine derivatives are often coupled with C-C stretching and appear in the 1600-1260 cm⁻¹ range. researchgate.net The substitution pattern on the pyridine ring, including the presence of heavy halogen atoms like bromine and iodine, will influence the frequencies of these vibrational modes. Theoretical studies on substituted pyridines, often using Density Functional Theory (DFT), can aid in the assignment of these complex vibrational spectra. nih.gov

Table 2: Characteristic IR Absorption Ranges for Aminopyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| N-H Stretch (Primary Amine) | 3400–3250 | Two bands typically observed. | orgchemboulder.com |

| N-H Bend (Primary Amine) | 1650–1580 | orgchemboulder.com | |

| C-N Stretch (Aromatic Amine) | 1335–1250 | orgchemboulder.com | |

| Pyridine Ring C-N Stretch | 1600–1260 | Often coupled with C-C stretching. | researchgate.net |

| N-H Wag (Primary Amine) | 910–665 | Broad band. | orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*.

The presence of halogen substituents and an amino group on the pyridine ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). Halogenated pyridine derivatives often exhibit absorption maxima in the UV region. For example, 2-bromo-6-chloro-4-iodopyridine (B14044723) shows a λmax at 254 nm, which is characteristic of conjugated π-systems with halogen substituents. vulcanchem.com The electronic transitions in aminopyridine complexes with transition metals have also been studied, showing multiple absorption bands in the UV and visible regions. nih.gov A study on a pyrimidine (B1678525) derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, reported a λmax at 275 nm. nih.gov These examples suggest that this compound would also be expected to have characteristic absorptions in the UV region due to its aromatic and substituted nature.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers a definitive, three-dimensional picture of the molecule and its arrangement in the solid state. This technique is crucial for determining precise bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound was not found in the search results, the crystal structures of related halogenated aminopyridines have been determined. For instance, the crystal structure of 2-amino-5-bromopyridine has been solved from X-ray powder diffraction data, revealing a monoclinic space group P2₁/c. researchgate.net Studies on the reactions of 4-aminopyridine with halogens have led to the characterization of various crystalline products, including those with N···I⁺···N halogen bonds. researchgate.netacs.org These studies highlight the importance of hydrogen bonding and halogen bonding in the crystal packing of such compounds. The analysis of these related structures provides a framework for understanding the potential solid-state architecture of this compound, where similar intermolecular forces would likely play a significant role.

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

The structural parameters obtained from SC-XRD are crucial for understanding the electronic and steric effects of the halogen substituents. The presence of both bromine and iodine atoms on the pyridine ring, as in this compound, introduces significant steric bulk and alters the electron distribution within the molecule. vulcanchem.com The larger atomic radius of iodine compared to bromine influences the local geometry and can affect intermolecular packing arrangements.

Table 1: Representative Crystallographic Data for Halogenated Pyridine Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-(4-iodobenzyl)-3-iodopyridinium iodide | Monoclinic | P2₁/c | 10.123 | 13.456 | 11.234 | 109.87 | acs.org |

| N-(4-bromobenzyl)-3-bromopyridinium bromide | Monoclinic | P2₁/c | 9.876 | 13.123 | 11.012 | 108.76 | acs.org |

| 2,2′-methylenebis(isoindoline-1,3-dione) | Monoclinic | C2/c | 15.678 | 8.901 | 9.876 | 101.23 | iucr.org |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound and its analogues, halogen bonds and hydrogen bonds are particularly significant in dictating the supramolecular architecture. researchgate.netrsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.orgmdpi.com In the context of this compound, both the bromine and iodine atoms can participate in halogen bonds. The strength of these interactions generally increases with the polarizability of the halogen atom, making iodine a stronger halogen bond donor than bromine. rsc.org

Studies on N-alkylated bromo- and iodo-pyridinium salts have demonstrated the prevalence and strength of halogen bonds in their crystal structures. researchgate.net For instance, in N-methyl-3-iodopyridinium iodide, a strong C-I···I⁻ halogen bond is a dominant feature in the crystal packing. acs.org Similarly, C-Br···I⁻ interactions have been observed in related structures. mdpi.com The directionality of halogen bonds makes them a valuable tool in crystal engineering for the design of specific solid-state architectures. mdpi.com

The presence of a positive charge on the pyridine ring, as in pyridinium (B92312) salts, enhances the halogen bonding potential of the attached halogen atoms. acs.orgnih.gov This is due to an increase in the positive electrostatic potential (σ-hole) on the halogen atom. acs.orgnih.gov In neutral molecules like this compound, the nitrogen atom of a neighboring pyridine ring or the amine group could act as halogen bond acceptors. rsc.org

Table 2: Halogen Bond Geometries in Selected Halopyridine Derivatives

| Donor | Acceptor | D(X···A) (Å) | ∠(C-X···A) (°) | Reference |

| C-I | Br⁻ | 3.240 | 174.5 | mdpi.com |

| C-Br | I⁻ | 3.611 | 169.2 | mdpi.com |

| C-I | O | 3.324 | 156.5 | rsc.org |

| C-Br | O | 3.228 | 157.1 | rsc.org |

The amine group in this compound is a potent hydrogen bond donor, capable of forming N-H···N or N-H···X (where X is a halogen or other electronegative atom) interactions. These hydrogen bonds play a crucial role in stabilizing the crystal structure, often forming extensive networks. researchgate.net

The strength and geometry of hydrogen bonds can be influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing effects of the bromine and iodine atoms in this compound can affect the acidity of the amine protons, thereby modulating the strength of the hydrogen bonds they form.

Table 3: Hydrogen Bond Parameters in Related Crystal Structures

| Donor-H···Acceptor | D(D···A) (Å) | ∠(D-H···A) (°) | Reference |

| N-H···O | 2.889 | 173 | rsc.org |

| O-H···N | 2.664 | 167 | rsc.org |

| N-H···O | 2.924 | 177 | rsc.org |

| O-H···N | 2.681 | 169 | rsc.org |

Studies on Crystalline Polymorphism

Crystalline polymorphism is the ability of a solid material to exist in more than one form or crystal structure. iucr.org Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were found, the potential for its existence is significant due to the molecule's ability to form various intermolecular interactions.

The balance between hydrogen bonding and halogen bonding can lead to different packing arrangements, giving rise to polymorphs. For example, in related systems, subtle changes in crystallization conditions can favor the formation of one polymorph over another. The study of polymorphism is crucial as the properties of a specific polymorph can impact its suitability for a particular application. The characterization of different polymorphic forms relies heavily on techniques like single-crystal and powder X-ray diffraction, as well as thermal analysis methods. iucr.org

Void Space Analysis within Crystal Lattices

In the context of this compound and its analogues, the interplay of steric bulk from the halogen atoms and the directional nature of hydrogen and halogen bonds will dictate the packing efficiency. While specific void space analysis for this compound is not available, studies on coordination polymers and metal-organic frameworks (MOFs) demonstrate the importance of this analysis. uq.edu.au Software tools are often used to calculate the void space from crystallographic data, providing insights into the porosity of the material. uq.edu.au For instance, in the development of materials for gas storage or separation, understanding the void space is a critical design parameter. semanticscholar.org

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3 Iodopyridin 2 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Bromo-3-iodopyridin-2-amine, these reactions provide a powerful platform for the selective introduction of a wide array of functional groups, leveraging the disparate reactivity of the C3-I and C4-Br bonds.

The palladium(0) catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org In the case of this compound, the initial and rate-determining oxidative addition step is expected to occur preferentially at the more labile carbon-iodine bond at the C3 position. nih.gov

The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. scirp.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org

For this compound, the Sonogashira coupling is anticipated to proceed with high regioselectivity at the C3 position due to the greater reactivity of the aryl iodide compared to the aryl bromide. libretexts.org This selective reaction yields 3-alkynyl-4-bromopyridin-2-amine derivatives, which can serve as versatile intermediates for further transformations, such as the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. Studies on related 2-amino-3-bromopyridines have demonstrated that a variety of terminal alkynes, including aromatic, aliphatic, and functionalized variants, can be successfully coupled under standard Sonogashira conditions. scirp.org

| Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 4-Bromo-3-(phenylethynyl)pyridin-2-amine | >90 (expected) |

| PdCl₂(PPh₃)₂ / CuI | Et₃N / piperidine | THF | RT to 60 | 4-Bromo-3-(trimethylsilylethynyl)pyridin-2-amine | High (expected) |

| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 4-Bromo-3-(hex-1-yn-1-yl)pyridin-2-amine | Moderate to High (expected) |

This table presents expected outcomes for this compound based on typical conditions reported for analogous 3-halopyridine substrates.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting organoboron compounds with organohalides. wikipedia.orgyoutube.com The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. organic-chemistry.org

In the context of this compound, the Suzuki-Miyaura reaction offers a predictable pathway for selective arylation or vinylation. The oxidative addition step, which is generally rate-determining, occurs preferentially at the C3-I bond. nih.govrsc.org This high chemoselectivity allows for the synthesis of 3-aryl-4-bromopyridin-2-amines. The choice of palladium catalyst, ligand, and base can be crucial in optimizing the reaction yield and preventing side reactions. While the intrinsic reactivity favors the C-I bond, studies on other dihalopyridines have shown that ligand choice can, in some specific cases, influence site-selectivity, although overcoming the inherent reactivity difference between an iodide and a bromide at adjacent positions would require highly specialized catalytic systems. acs.orgresearchgate.net

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Phenylboronic acid | 3-Aryl-4-bromopyridin-2-amine |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-bromopyridin-2-amine |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | THF | 70 | Pyridine-3-boronic acid | 4-Bromo-3-(pyridin-3-yl)pyridin-2-amine |

This table illustrates typical Suzuki-Miyaura reaction conditions with expected regioselective outcomes for this compound.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orgdrugfuture.comorganic-chemistry.org The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org A key aspect of the Heck reaction is its regioselectivity, which is influenced by both steric and electronic factors of the alkene substrate. libretexts.org

For this compound, the Heck reaction is expected to proceed selectively at the C3-iodo position. This allows for the introduction of various alkenyl groups at this site, leading to the formation of 3-alkenyl-4-bromopyridin-2-amines. The reaction with electron-deficient alkenes like acrylates typically results in the formation of the trans-disubstituted alkene product. organic-chemistry.org The choice of reaction conditions, such as the use of phosphine-free "Jeffery" conditions (e.g., addition of a phase-transfer catalyst like NBu₄Br), can influence catalyst stability and efficiency. nih.govbeilstein-journals.org

| Catalyst System | Base | Solvent | Alkene | Expected Product |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Styrene | (E)-4-Bromo-3-styrylpyridin-2-amine |

| Pd(OAc)₂ | K₂CO₃ | NMP | n-Butyl acrylate | (E)-n-Butyl 3-(4-bromo-2-aminopyridin-3-yl)acrylate |

| PdCl₂ / NBu₄Br | NaHCO₃ | Toluene/H₂O | Acrylonitrile | (E)-3-(4-Bromo-2-aminopyridin-3-yl)acrylonitrile |

This table outlines representative Heck reaction conditions and the predicted regioselective products for this compound.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organohalide. wikipedia.orglibretexts.org A significant advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. organic-chemistry.org However, a major drawback is the toxicity of tin compounds. wikipedia.org

The mechanistic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org As with other palladium-catalyzed couplings, the oxidative addition step is highly sensitive to the nature of the carbon-halogen bond. Consequently, the reaction of this compound with an organostannane is expected to occur with high selectivity at the C3-iodo position. wikipedia.orguwindsor.ca This allows for the synthesis of a diverse range of 3-substituted-4-bromopyridin-2-amines, where the substituent can be an alkyl, alkenyl, aryl, or heteroaryl group transferred from the organotin reagent. libretexts.org

| Catalyst / Ligand | Additive | Solvent | Temperature (°C) | Organostannane | Expected Product |

| Pd(PPh₃)₄ | LiCl | Toluene | 110 | Tributyl(phenyl)stannane | 4-Bromo-3-phenylpyridin-2-amine |

| PdCl₂(PPh₃)₂ | CuI | DMF | 80 | Tributyl(vinyl)stannane | 4-Bromo-3-vinylpyridin-2-amine |

| Pd₂(dba)₃ / P(furyl)₃ | - | THF | 65 | 2-(Tributylstannyl)thiophene | 4-Bromo-3-(thiophen-2-yl)pyridin-2-amine |

This table shows typical Stille coupling conditions and the predicted regioselective products derived from this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines, overcoming the limitations of traditional methods like nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org

When this compound is subjected to Buchwald-Hartwig conditions, the C-N bond formation is expected to occur selectively at the C3-iodo position. nih.gov This regioselectivity allows for the synthesis of N³-substituted 4-bromo-2,3-diaminopyridine derivatives. A potential challenge in the coupling of 2-aminopyridines is the possible coordination of the endocyclic nitrogen and the exocyclic amino group to the palladium center, which can inhibit catalytic activity. The development of sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) has been instrumental in overcoming such challenges and enabling the efficient coupling of a wide range of primary and secondary amines, including those on heteroaromatic scaffolds. researchgate.net

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine | Expected Product |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | Morpholine | 4-(4-Bromo-2-aminopyridin-3-yl)morpholine |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Aniline | 4-Bromo-N³-phenylpyridine-2,3-diamine |

| RuPhos Pd G3 | LiHMDS | THF | 80 | Benzylamine | N³-Benzyl-4-bromopyridine-2,3-diamine |

This table summarizes representative Buchwald-Hartwig amination conditions and the predicted regioselective products for this compound.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination (C-N Cross-Coupling)

Regioselectivity and Chemoselectivity in C-N Bond Formation

The presence of two distinct halogen atoms (bromine and iodine) on the pyridine (B92270) ring of this compound, along with an amino directing group, introduces significant questions of regioselectivity and chemoselectivity in C-N bond formation reactions, such as the Buchwald-Hartwig amination. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order I > Br > Cl. This trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, where the C-I bond is weaker and thus more susceptible to oxidative addition to the palladium catalyst.

For this compound, C-N bond formation is expected to occur preferentially at the C-3 position, replacing the iodine atom. The C-I bond's higher reactivity compared to the C-Br bond dictates this chemoselectivity. The amino group at the C-2 position can also influence the reaction's outcome, potentially acting as a directing group or by modulating the electronic properties of the ring, though the inherent reactivity difference between the halogens is the dominant factor.

A study on 3-halo-2-aminopyridines demonstrated that these substrates can undergo Pd-catalyzed C,N-cross coupling with various primary and secondary amines using specialized phosphine ligands like RuPhos and BrettPhos in combination with a strong base such as LiHMDS. researchgate.net While this research focused on mono-halogenated aminopyridines, the principles extend to di-halogenated systems, where the more reactive C-I bond would be the primary site of amination.

Table 1: Predicted Regioselectivity in C-N Cross-Coupling of this compound

| Reactant | Catalyst System (Example) | Expected Major Product | Rationale |

|---|

Differential Reactivity of Halogen Substituents (Iodine vs. Bromine) in Cross-Coupling

The differential reactivity between the iodine and bromine substituents in this compound is a key feature for sequential functionalization. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), the C-I bond consistently exhibits higher reactivity than the C-Br bond. This allows for selective substitution at the C-3 position while leaving the C-4 bromine atom intact for subsequent transformations.

This selectivity is based on the faster rate of oxidative addition of the C-I bond to the low-valent metal center (e.g., Pd(0) or Ni(0)) compared to the C-Br bond. By carefully controlling reaction conditions such as temperature, catalyst loading, and reaction time, it is possible to achieve high yields of the mono-functionalized product. For instance, in a Suzuki coupling, reacting this compound with an arylboronic acid would predominantly yield the 3-aryl-4-bromopyridin-2-amine. The remaining bromo group can then be subjected to a second, often more forcing, cross-coupling reaction with a different coupling partner to generate a fully substituted pyridine ring.

Studies on polyhalogenated heterocycles have established this reactivity hierarchy. For example, the site-selective cross-coupling of 2-chloro-3,4-diiodopyridine (B176591) showed that the iodine at the 4-position was more reactive, followed by the iodine at the 3-position, and finally the chlorine at the 2-position, allowing for iterative functionalization. acs.org A similar principle applies to this compound, where the C-I bond is the most labile site for cross-coupling. nih.gov

Copper-Catalyzed Coupling Reactions (e.g., C-N Bond Formation)

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, offer a valuable alternative to palladium-based methods for C-N bond formation. These reactions are often more economical and can exhibit different selectivity profiles. In the context of this compound, a copper-catalyzed amination would also be expected to proceed with high selectivity at the C-3 position due to the greater lability of the C-I bond. researchgate.net

Research on the copper-catalyzed amination of 2-amino-5-halopyridines and 2-bromo-5-iodopyridine (B107189) has shown that selective C-N bond formation can be achieved at the more reactive halogen position. rsc.orgrsc.org Using a catalyst system like copper(I) iodide (CuI) with a ligand such as ethylene (B1197577) glycol, selective amination at the C-5 position of 2-bromo-5-iodopyridine was accomplished in high yields, leaving the C-Br bond untouched. rsc.org This precedent strongly suggests that under similar copper-catalyzed conditions, this compound would react with amines selectively at the C-3 iodo-substituted position. nih.gov

Table 2: Example of Copper-Catalyzed C-N Coupling with a Dihalopyridine

| Substrate | Amine | Catalyst/Ligand | Product | Yield | Reference |

|---|

This result supports the prediction that a similar reaction with this compound would yield 4-bromo-3-(amino)pyridin-2-amine derivatives.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with various electrophiles.

For this compound, the primary amino group (-NH₂) is a potent DMG. It can direct lithiation to an adjacent position. However, the acidic N-H protons of the amine must first be deprotonated, typically requiring at least two equivalents of the organolithium base (e.g., n-BuLi or s-BuLi). After the formation of the lithium amide, the second deprotonation (lithiation) occurs on the pyridine ring. The two possible sites for lithiation are C-3 (blocked by iodine) and the C-H bond at the C-5 position. Therefore, the most likely outcome is lithiation at the C-5 position. The halogen atoms themselves can also act as weak DMGs, but the amino group's directing ability is generally stronger. baranlab.orguwindsor.caharvard.edu

Regioselective Ortho-Lithiation for Subsequent Functionalization

Following the principles of DoM, the ortho-lithiation of this compound is predicted to occur regioselectively at the C-5 position, directed by the C-2 amino group. After the initial deprotonation of the amine, the resulting lithium amide directs the removal of the C-5 proton.

The reaction sequence would be:

Double Deprotonation: Reaction with ≥2 equivalents of a strong lithium base (e.g., LDA or n-BuLi) at low temperature (e.g., -78 °C) to form the N-lithiated species and then the C-5 lithiated species.

Electrophilic Quench: The resulting 5-lithio-4-bromo-3-iodopyridin-2-lithioamide intermediate is then treated with an electrophile (E+), such as an aldehyde, ketone, disulfide, or alkyl halide, to introduce a new substituent at the C-5 position.

Studies on the lithiation of other halopyridines support this type of regioselectivity. For instance, 3-chloropyridine (B48278) can be regioselectively lithiated at the C-4 position using lithium diisopropylamide (LDA). researchgate.net Similarly, iodopyridines have been shown to undergo directed ortho-lithiation. acs.org This methodology provides a powerful route to synthesize polysubstituted pyridines that would be difficult to access through other means.

Table 3: Predicted Outcome of Directed Ortho-Lithiation and Functionalization

| Starting Material | Reagents | Intermediate | Electrophile (E+) | Final Product |

|---|

C-H Activation and Functionalization Approaches

Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials like organohalides or organometallics. mdpi.comnih.gov For an electron-deficient heterocycle like pyridine, C-H functionalization can be challenging but is often achieved using transition metal catalysts (e.g., Pd, Rh, Ru, Ir). rsc.orgresearchgate.net

In this compound, the most likely C-H bond to be activated would be at the C-5 or C-6 position. The inherent electronic properties of the pyridine ring favor functionalization at the C-2, C-4, and C-6 positions. With C-2 and C-4 already substituted, the C-6 position becomes a potential site for C-H activation. However, the C-5 position, being adjacent to the C-4 bromine, is also a candidate. The directing effect of the C-2 amino group could also play a crucial role in determining the site of C-H activation, potentially favoring the C-5 position through the formation of a five-membered metallacyclic intermediate.

Oxidative C-H Functionalization Methodologies

Oxidative C-H functionalization involves the activation of a C-H bond and the formal oxidation of the substrate, often coupled with the reduction of an oxidizing agent. These methods can be used to form new C-C, C-N, or C-O bonds. nih.govuni-muenchen.de

For this compound, a photoredox-catalyzed approach could be viable. For instance, methods have been developed for the C-H functionalization of heteroaromatics via radical-based pathways. nih.gov An excited photocatalyst can generate a radical species that abstracts a hydrogen atom from the pyridine ring, leading to a pyridyl radical. This radical can then be trapped by another reagent to form the functionalized product.

Given the electronic landscape of the molecule, an oxidative C-H functionalization might be directed to the C-6 position. Alternatively, methodologies that proceed through a concerted metalation-deprotonation mechanism could be guided by the amino group to the C-5 position. The specific site of functionalization would be highly dependent on the catalyst system, oxidant, and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. In this compound, the pyridine nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.com Consequently, the bromine atom at the C4 position is significantly more susceptible to displacement than the iodine atom at the C3 position, which is not directly activated. youtube.com

The general order of leaving group ability in SNAr reactions can be variable, but for pyridinium (B92312) ions, the halide reactivity is often similar (F ~ Cl ~ Br ~ I), with the reaction rate being controlled by other factors. nih.gov However, the regioselectivity is dictated by the position on the ring. Attack at C2 or C4 allows for a resonance structure where the negative charge is placed on the electronegative nitrogen atom, providing substantial stabilization. stackexchange.com Attack at C3 does not permit this, making the intermediate significantly less stable and the reaction pathway less favorable.

Research on the closely related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated that regioselective SNAr reactions can be achieved, allowing for the synthesis of highly functionalized pyridines. researchgate.net In the case of this compound, nucleophiles will preferentially attack the C4 position, leading to the substitution of the bromo group. This selectivity allows for the controlled introduction of a wide range of substituents.

| Nucleophile (Nu⁻) | Position of Attack | Leaving Group | Product Structure |

| RO⁻ (Alkoxide) | C4 | Br⁻ | 4-Alkoxy-3-iodopyridin-2-amine |

| R₂NH (Amine) | C4 | Br⁻ | N-substituted-4-amino-3-iodopyridin-2-amine |

| RS⁻ (Thiolate) | C4 | Br⁻ | 4-(Alkyl/Arylthio)-3-iodopyridin-2-amine |

This interactive table illustrates the expected regioselectivity in SNAr reactions of this compound with various nucleophiles. The reaction consistently occurs at the activated C4 position, displacing the bromide.

Halogen Dance Reactions and Isomerization Pathways

The "halogen dance" is a base-catalyzed isomerization reaction involving the migration of halogen atoms around an aromatic ring. rsc.org This process is particularly relevant for halopyridines and can be a powerful tool for synthesizing otherwise inaccessible substitution patterns. clockss.orgresearchgate.net The reaction is typically initiated by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. nih.gov This intermediate can then undergo a series of halogen and metal transpositions, leading to a thermodynamically more stable isomer. rsc.orgnih.gov

For this compound, the most acidic proton is likely at the C5 position. Treatment with a strong base like LDA at low temperatures would generate 4-Bromo-3-iodo-5-lithiopyridin-2-amine. From this intermediate, several isomerization pathways are possible:

1,2-Migration: The iodine atom could migrate from C3 to C4, or the bromine atom from C4 to C5.

Pyridyne Intermediate: Under certain conditions, elimination of HBr or HI could lead to a highly reactive pyridyne intermediate, which can then be trapped by nucleophiles present in the medium, leading to rearranged products. rsc.orgrsc.org Mechanistic studies on 3-bromopyridines support isomerization pathways that proceed via pyridyne intermediates. rsc.org

The selectivity of the halogen dance is highly dependent on reaction conditions, particularly temperature. Often, the initially deprotonated species is the kinetic product, while the rearranged, "danced" product is the thermodynamic one. nih.gov

| Base | Temperature | Likely Intermediate | Potential Outcome |

| LDA | -70 °C | 5-Lithio species | Kinetic deprotonation; trapping with electrophile at C5 |

| LDA | -20 °C | 5-Lithio species | Thermodynamic control; potential migration of I to C4 or Br to C5 |

| P4-t-Bu | Ambient | Pyridyne | Isomerization and subsequent reaction with nucleophiles |

This interactive table outlines the potential outcomes of base-catalyzed reactions on this compound, highlighting the influence of reaction conditions on the isomerization pathways.

Reactions with Halogens and Interhalogens Leading to Charge-Transfer Complexes

Aminopyridines are known to act as electron donors and react with halogens (X₂) and interhalogens (XY), which are electron acceptors, to form charge-transfer (CT) complexes or ionic species. researchgate.netacs.org In these complexes, the pyridine nitrogen typically acts as the Lewis base, donating electron density to the halogen molecule. rsc.org

Studies on 4-aminopyridine (B3432731) (4-APY) provide a strong model for the expected reactivity of this compound. The reaction of 4-APY with iodine monochloride (ICl) yields the expected charge-transfer complex. researchgate.netacs.org However, reactions with other halogens can be more complex. For instance, the reaction with iodine monobromide (IBr) leads exclusively to an ionic compound, while the reaction with elemental iodine (I₂) can form polyiodide anions. researchgate.netacs.org The reaction with bromine (Br₂) can result in initial protonation of the pyridine followed by a complex bromination-dimerization process. researchgate.netacs.org

Given this precedent, this compound is expected to form similar adducts. The electron-donating nature of the amino group at C2 would enhance the basicity of the pyridine nitrogen, facilitating the formation of these complexes. The interaction involves the transfer of electron density from the nitrogen lone pair to the σ* antibonding orbital of the dihalogen molecule.

| Reagent | Type of Product Observed with 4-Aminopyridine | Expected Product with Target Compound |

| ICl | Charge-Transfer Complex & Ionic Species | [C₅H₃BrIN₂]·ICl |

| IBr | Ionic Species | [(C₅H₃BrIN₂)₂I]⁺[IBr₂]⁻ |

| I₂ | Ionic Species with Polyiodide | [(C₅H₃BrIN₂)₂I]⁺[Iₙ]⁻ |

| Br₂ | Protonation & Dimerization Products | Complex mixture, potential for ring bromination |

This interactive table summarizes the types of products formed from the reaction of 4-aminopyridine with various halogens and interhalogens, and extrapolates the expected products for this compound.

Elucidation of Reaction Mechanisms

While this compound is already halogenated, further halogenation or understanding its formation often involves radical mechanisms. Free-radical halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The initiation step involves the homolytic cleavage of a halogen molecule (e.g., Br₂) by heat or UV light to generate halogen radicals. youtube.com

A relevant synthetic precedent is the bromination of 4-aminopyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). google.com This reaction explicitly proceeds through a radical pathway to form 3,5-dibromo-4-aminopyridine.

The mechanism would proceed as follows:

Initiation: The initiator (AIBN) decomposes to form radicals, which then react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the pyridine ring (likely at C3 or C5) to form an aryl radical and HBr. This aryl radical then reacts with another molecule of NBS (or Br₂) to form the brominated product and a new bromine radical, which continues the chain. youtube.comyoutube.com

Termination: The reaction is terminated when two radicals combine. youtube.com

This demonstrates that radical processes are viable mechanisms for the introduction of halogen atoms onto the aminopyridine scaffold.

The two distinct carbon-halogen bonds in this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. eie.grmdpi.com These reactions are fundamental for C-C bond formation. mdpi.com The regioselectivity of these couplings is governed by the relative reactivity of the C-X bonds towards oxidative addition to the metal center (commonly palladium). The established reactivity order is C–I > C–Br >> C–Cl. libretexts.org This differential reactivity allows for selective functionalization, first at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond.

Catalytic Cycle (Suzuki Coupling Example):

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: A base activates an organoboron reagent (e.g., an arylboronic acid), which then transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A similar cycle operates for the Sonogashira coupling, with the key difference being the transmetalation step, which involves a copper(I) acetylide intermediate. libretexts.orgnanochemres.org By carefully controlling the reaction conditions (catalyst, ligands, temperature), chemists can selectively target one halogen over the other, enabling the stepwise and controlled construction of complex molecular architectures.

| Coupling Reaction | Preferred Reaction Site | Rationale | Typical Catalyst |

| Suzuki Coupling | C3-Iodine | C-I bond is weaker and more reactive towards oxidative addition than C-Br. | Pd(PPh₃)₄ |

| Sonogashira Coupling | C3-Iodine | C-I bond is weaker and more reactive towards oxidative addition than C-Br. libretexts.org | PdCl₂(PPh₃)₂, CuI |

| Subsequent Coupling | C4-Bromine | Can be activated after the C-I bond has reacted. | Pd(dppf)Cl₂ |

This interactive table details the expected selectivity in transition metal-catalyzed cross-coupling reactions, highlighting the preferential reaction at the C-I bond.

Computational and Theoretical Investigations of 4 Bromo 3 Iodopyridin 2 Amine

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. Studies on related 2-aminopyridine (B139424) derivatives have utilized DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, to achieve reliable results.

Molecular Geometry Optimization and Conformational Landscape Analysis

This step would involve computational calculations to determine the most stable three-dimensional arrangement of the atoms in 4-Bromo-3-iodopyridin-2-amine. The process minimizes the energy of the molecule to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For a molecule with a rotatable amino group, a conformational analysis would also be necessary to identify the most stable orientation of the -NH2 group relative to the pyridine (B92270) ring. Without specific research, exact parameters for this compound cannot be provided.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO/LUMO)

Analysis of the electronic structure provides insight into the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-donating amino group and the electron-withdrawing halogen atoms would significantly influence the energies and distribution of these orbitals.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the amino group and the pyridine ring would likely be regions of negative potential (red/yellow), susceptible to electrophilic attack. In contrast, the hydrogen atoms of the amino group would show positive potential (blue), indicating sites for nucleophilic interaction.

Prediction of Reactivity and Regioselectivity based on Charge Distribution

By combining insights from HOMO/LUMO analysis and MEP mapping, chemists can predict how a molecule will react. The calculated charge distribution and frontier orbitals would help determine which sites on the this compound molecule are most likely to be involved in chemical reactions, such as electrophilic aromatic substitution or reactions involving the amino group.

Simulation of Vibrational Spectra (IR, Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., N-H, C-C, C-Br, C-I). This simulation is a valuable tool for interpreting and assigning experimental spectra.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

TD-DFT is the standard method for calculating the electronic excited states of molecules. This analysis predicts the molecule's UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

While the theoretical framework for these analyses is well-established, the specific application to this compound has not been documented in the reviewed literature. Consequently, the generation of detailed, scientifically accurate data tables and specific research findings for this compound is not possible at this time.

Ab Initio Calculation Methodologies

There are currently no published studies that provide information on the application of ab initio calculation methodologies to this compound. Such calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, would be invaluable for determining the molecule's electronic structure, geometry optimization, and other fundamental properties. The absence of this data prevents a detailed discussion of its theoretical characteristics.

Quantitative Analysis of Non-Covalent Interactions

A thorough understanding of a molecule's non-covalent interactions is crucial for predicting its behavior in various chemical and biological systems. However, specific analyses for this compound using standard computational tools are not available in the current body of scientific literature.

Reduced Density Gradient (RDG) Analysis

No studies were found that have performed Reduced Density Gradient (RDG) analysis on this compound. This technique is instrumental in visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by analyzing the electron density and its gradient.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

Similarly, there is no available research that applies the Atoms in Molecules (AIM) theory to investigate the intermolecular interactions of this compound. AIM analysis would provide a quantitative description of the bonding characteristics, including the identification of bond critical points and the nature of the chemical bonds within the molecule and between interacting molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for exploring intermolecular contacts in crystal structures. Regrettably, no crystallographic data or corresponding Hirshfeld surface analysis for this compound has been published. Such an analysis would offer insights into the types and frequencies of intermolecular interactions that govern the crystal packing of the compound.

Computational Elucidation of Reaction Mechanisms

The computational study of reaction mechanisms provides a deeper understanding of the pathways and energetics of chemical transformations. For this compound, there is a notable absence of such computational investigations in the public domain.

Characterization of Transition States and Determination of Activation Energies

No computational studies detailing the characterization of transition states or the determination of activation energies for reactions involving this compound have been reported. This information is essential for predicting reaction kinetics and understanding the feasibility of different reaction pathways.

Computational Modeling of Regioselectivity in Halogenation and Cross-Coupling Processes

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and rationalizing the regioselectivity of chemical reactions. In the context of complex molecules such as this compound, computational modeling offers profound insights into the factors governing the selective functionalization of specific positions on the pyridine ring. These studies are crucial for designing synthetic routes that yield the desired isomers with high selectivity, thereby minimizing waste and complex purification procedures.

The regiochemical outcomes of both halogenation and cross-coupling reactions on substituted pyridines are dictated by a delicate interplay of electronic and steric effects of the substituents, the nature of the reagents, and the reaction mechanism. Computational models can dissect these contributing factors by calculating parameters such as charge distributions, frontier molecular orbital energies, bond dissociation energies, and the activation energies of competing reaction pathways.

Modeling Regioselectivity in Halogenation